molecular formula C7H7NO3 B1267078 2-Hydroxy-6-methylisonicotinic acid CAS No. 86454-13-9

2-Hydroxy-6-methylisonicotinic acid

Cat. No. B1267078
CAS RN: 86454-13-9
M. Wt: 153.14 g/mol
InChI Key: NQXYVTIQDNOHFM-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylisonicotinic acid, also known as 2-Hydroxy-6-methylpyridine-4-carboxylic acid, is a chemical compound with the molecular formula C7H7NO3 . It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of 2-Hydroxy-6-methylisonicotinic acid involves the use of ethanol and concentrated sulfuric acid. The mixture is stirred under heat reflux for 2 hours and then concentrated. The residue is then poured into a saturated aqueous solution of sodium hydrogen carbonate and extracted with chloroform .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-methylisonicotinic acid is represented by the SMILES string Cc1cc(cc(O)n1)C(O)=O . It has a molecular weight of 153.14 g/mol .


Physical And Chemical Properties Analysis

2-Hydroxy-6-methylisonicotinic acid is a solid substance . It has a density of 1.4±0.1 g/cm3 . The boiling point is 489.9±45.0 °C at 760 mmHg , and the melting point is 330ºC .

Scientific Research Applications

Medicine

2-Hydroxy-6-methylisonicotinic acid: is explored in medicine for its potential role in drug synthesis and design. Its structural similarity to nicotinic acid, a precursor for NAD/NADP coenzymes, makes it a candidate for biochemical pathways modulation .

Agriculture

In agriculture, this compound could be investigated for its role in plant growth and soil health. Organic acids are known to influence soil microflora and nutrient availability, which might be an area where 2-Hydroxy-6-methylisonicotinic acid has applications .

Material Science

Material scientists might study 2-Hydroxy-6-methylisonicotinic acid for creating new polymers or coatings. Its properties could be beneficial in developing materials with specific optical or electrical characteristics .

Industrial Applications

Industrially, 2-Hydroxy-6-methylisonicotinic acid could be used as a building block for synthesizing more complex compounds. Its reactivity with various chemical groups can lead to the creation of new industrial chemicals .

Environmental Science

Environmental scientists may explore the use of 2-Hydroxy-6-methylisonicotinic acid in pollution control or remediation. Its ability to chelate metals could be useful in treating contaminated water or soils .

Biochemistry

In biochemistry, this compound’s role in enzymatic reactions or as a metabolite in microorganisms could be of interest. It may be involved in key reactions within cellular metabolism or as a growth factor for certain bacteria .

Pharmacy

Pharmacological research might include 2-Hydroxy-6-methylisonicotinic acid as a precursor or an intermediate in drug development. Its molecular structure could be pivotal in designing drugs with specific target interactions .

Organic Chemistry

Organic chemists may study 2-Hydroxy-6-methylisonicotinic acid for its reactivity in synthesis. It could serve as a substrate for chemical reactions leading to new organic compounds with potential applications across various fields.

Safety And Hazards

2-Hydroxy-6-methylisonicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-methyl-6-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXYVTIQDNOHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298638
Record name 2-Hydroxy-6-methylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-methylisonicotinic acid

CAS RN

86454-13-9
Record name 86454-13-9
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Record name 2-Hydroxy-6-methylisonicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Zhang, AQ Tian, X Feng, SW Ng, PH Tian… - Jiegou …, 2016 - eprints.um.edu.my
A new cadmium(II) complex [Cd(Hminic)(IP)]n (1, Hminic = 2-hydroxy-6-methylisonicotinic acid, IP = imidazo[4,5-f]-1,10-phenanthroline), has been synthesized by the reaction of a …
Number of citations: 3 eprints.um.edu.my
R Arivazhagan, C Sridevi, A Prakasam - Journal of Molecular Structure, 2022 - Elsevier
… -4-carboxylic acid (HPC) (or citrazinic acid or 2,6-dihydroxyisonicotinic acid) and 2-hydorxy-6-methylpyridine-4-carboxylic acid (HMPC) (or 2‑hydroxy-6-methylisonicotinic acid) both …
Number of citations: 4 www.sciencedirect.com
G Schmidt, S Reber, MH Bolli… - Organic Process Research …, 2012 - ACS Publications
A practical and scalable route for the fast delivery of 12 kg of S1P 1 agonist (ACT-209905) has been developed. ACT-209905 is composed of an amino pyridine group, an oxadiazole …
Number of citations: 26 pubs.acs.org
SH Li - Inorganic and Nano-Metal Chemistry, 2022 - Taylor & Francis
A new Ni(II) and Pb(II) polymer [NiPb(dpdc)] n 1 (H 2 dpdc = 2,6-dimethyl-pyridine-3,5-dicarboxylic acid) was synthesized under hydrothermal conditions. The compound crystallizes in …
Number of citations: 1 www.tandfonline.com
SH Li - Inorganic and Nano-Metal Chemistry, 2022 - Taylor & Francis
Full article: Synthesis by hydrothermal method and crystal structure of a new three-dimensional Cd(II) coordination polymer based on biphenyl-2,3,3′,5′-tetracarboxylic acid and 4,4′…
Number of citations: 0 www.tandfonline.com
Y Hong, C Yang, J Zhong, Y Hou, K Xie, L Wang - Nutrients, 2022 - mdpi.com
Evidence suggests that the source of dietary protein may have an impact on insulin resistance, but no studies have explored it in pregnant populations. In this study, we combined a …
Number of citations: 8 www.mdpi.com
X Jin, L Xing, DD Deng, J Yan, Y Fu… - The Journal of Organic …, 2022 - ACS Publications
This work describes a concise manner to make a wide variety of mono- or disubstituted 2-amino isonicotinic acids via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl …
Number of citations: 1 pubs.acs.org

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